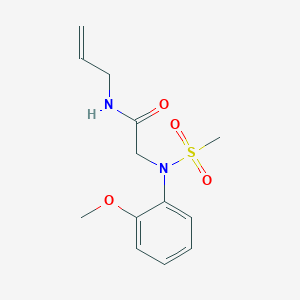
N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as AMG 282, is a small molecule inhibitor that has shown potential in the treatment of cancer. It was first synthesized by researchers at Amgen Inc. and has since been the subject of numerous scientific studies. In
Mecanismo De Acción
The mechanism of action of N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 282 involves the inhibition of a protein called focal adhesion kinase (FAK), which is involved in cell adhesion, migration, and proliferation. By inhibiting FAK, N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 282 prevents cancer cells from spreading and dividing, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 282 has been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation and fibrosis in animal models, and to improve cardiac function in models of heart failure. However, further research is needed to fully understand these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 282 is its specificity for FAK, which makes it a useful tool for studying the role of FAK in various biological processes. However, its potency and selectivity can also make it difficult to use in certain experiments, particularly those involving whole organisms. In addition, the cost of N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 282 can be prohibitive for some researchers.
Direcciones Futuras
There are several potential future directions for research involving N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 282. One area of interest is the development of new formulations or delivery methods that could improve its efficacy and reduce its toxicity. Another area of interest is the exploration of its effects on other diseases, such as fibrosis and cardiovascular disease. Finally, further research is needed to fully understand the mechanism of action of N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 282 and its potential for use in combination with other cancer treatments.
Métodos De Síntesis
The synthesis of N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 282 involves several steps, starting with the reaction of N-methyl glycine with allyl bromide to form N-allyl-N-methylglycine. This intermediate is then reacted with 2-methoxybenzaldehyde to form N-allyl-N-(2-methoxybenzyl)glycine. Finally, the methylsulfonyl group is introduced through a reaction with methanesulfonyl chloride to yield the final product, N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 282.
Aplicaciones Científicas De Investigación
N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 282 has been the subject of numerous scientific studies, particularly in the area of cancer research. It has been shown to inhibit the growth of certain types of cancer cells, including breast cancer, lung cancer, and melanoma. In addition, N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 282 has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
2-(2-methoxy-N-methylsulfonylanilino)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-4-9-14-13(16)10-15(20(3,17)18)11-7-5-6-8-12(11)19-2/h4-8H,1,9-10H2,2-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXNRSGANHLFMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)NCC=C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-prop-2-en-1-ylglycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

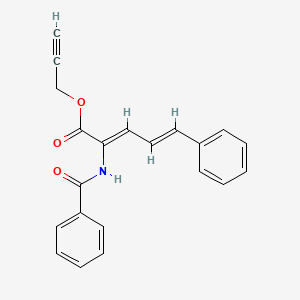
methanone](/img/structure/B4986807.png)

![2-[(3-cyano-2-pyridinyl)thio]-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4986830.png)
![1-[1-(2-furoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4986842.png)
![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B4986851.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline](/img/structure/B4986855.png)
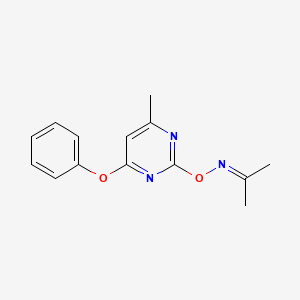
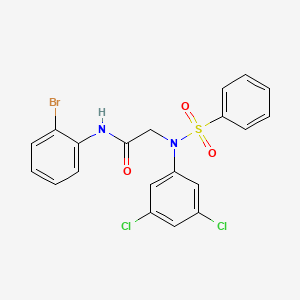
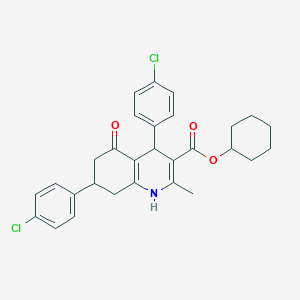
![N-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B4986871.png)
![5-[bis(2-chloroethyl)amino]-1-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]-2,4(1H,3H)-pyrimidinedione hydrochloride](/img/structure/B4986877.png)
![2-chloro-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4986882.png)
![N'-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B4986887.png)